N-(cyclopropanecarbonyl)-N-phenylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropanecarbonyl)-N-phenylglycine: is an organic compound that features a cyclopropane ring attached to a carbonyl group, which is further connected to a glycine derivative with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropanecarbonyl)-N-phenylglycine typically involves the reaction of cyclopropanecarbonyl chloride with N-phenylglycine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Cyclopropanecarbonyl chloride+N-phenylglycineBasethis compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(cyclopropanecarbonyl)-N-phenylglycine can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the carbonyl group.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated cyclopropane derivatives.
Scientific Research Applications
N-(cyclopropanecarbonyl)-N-phenylglycine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be used to study enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyclopropanecarbonyl)-N-phenylglycine involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with proteins, enzymes, and other biomolecules, leading to various biological effects. The phenyl group can also participate in π-π interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
- N-(cyclopropanecarbonyl)-N-methylglycine
- N-(cyclopropanecarbonyl)-N-ethylglycine
- N-(cyclopropanecarbonyl)-N-benzylglycine
Comparison: N-(cyclopropanecarbonyl)-N-phenylglycine is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This makes it more suitable for certain applications, such as drug design, where aromatic interactions are crucial. The cyclopropane ring also adds to its uniqueness by providing a strained ring system that can undergo specific reactions not possible with other similar compounds.
Properties
IUPAC Name |
2-[N-(cyclopropanecarbonyl)anilino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(15)8-13(12(16)9-6-7-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRVBEXGQNAUAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N(CC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.